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Brevinin-1-OR9

Cat. No.: B1577890
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1-OR9 is a natural antimicrobial peptide (AMP) identified from the skin secretion of the frog Odorrana rotodora . As a member of the Brevinin-1 family, it exhibits documented antibacterial and antifungal activity, making it a compound of interest for studying innate immune defenses and novel anti-infective agents . AMPs like this compound are typically cationic and amphipathic, allowing them to interact with and disrupt microbial membranes, a mechanism that may reduce the likelihood of resistance development compared to conventional antibiotics. Research into Brevinin-1 peptides reveals a wide spectrum of potential therapeutic applications beyond antimicrobial activity, including anti-inflammatory, anticancer, and immunomodulatory properties, highlighting the value of this peptide family for biochemical research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILPFVAGVAAMEMEHVYCAASKKC

Origin of Product

United States

Discovery, Isolation, and Natural Occurrence of Brevinin 1

Historical Context of Brevinin-1 (B586460) Discovery

The discovery of the brevinin family of peptides was a significant advancement in the study of natural antimicrobial agents. The first members, Brevinin-1 and Brevinin-2, were identified in 1992 from the skin of the Japanese frog, Rana brevipoda porsa. nih.gov This discovery was part of a broader scientific effort to explore the rich chemical diversity of amphibian skin secretions, which had already been recognized as a potent source of bioactive molecules, including the magainin peptides discovered earlier. nih.gov Since their initial identification, numerous brevinin peptides have been discovered, making them one of the most widespread families of antimicrobial peptides found in ranid frogs. nih.gov These peptides typically consist of 24 amino acid residues and are characterized by a conserved C-terminal heptapeptide (B1575542) loop, often referred to as the "Rana Box," which is formed by a disulfide bond. mdpi.comportlandpress.com

Isolation Methodologies from Amphibian Skin Secretions

The isolation of Brevinin-1 peptides is a multi-step process that begins with the collection of skin secretions from the host amphibian. mdpi.com This is often achieved through mild, non-lethal methods such as gentle electrical stimulation, which induces the release of peptides from granular glands in the frog's skin. qub.ac.uk The collected secretions are then processed to isolate and identify the peptides.

A common technique for identifying the primary structure of these peptides is "shotgun" cloning. nih.gov This molecular approach involves creating a cDNA library from the frog's skin secretion. From this library, the precursor-encoding cDNA for the peptide can be cloned and sequenced. mdpi.comportlandpress.com This method allows researchers to deduce the amino acid sequence of the mature peptide.

Another key technique is rapid amplification of cDNA ends (RACE), which is used to obtain the full-length cDNA sequence of the peptide's biosynthetic precursor. mdpi.com This provides valuable information about the peptide's structure and genetic origin.

Geographic and Species Distribution of Brevinin-1 Variants

The Brevinin-1 family of peptides is predominantly found in frogs belonging to the Ranidae family, which are widely distributed across North America, Europe, and Asia. mdpi.comcore.ac.uknih.gov The specific variant, Brevinin-1-OR9, is associated with frogs of the Odorrana genus, commonly known as odorous frogs, which are primarily found in Asia. nih.govnih.govuniprot.org

Numerous Brevinin-1 variants have been identified from different species within this genus. For example, a novel peptide named brevinin-1OS was discovered in the skin secretions of Odorrana schmackeri (Schmacker's frog). mdpi.comuniprot.org Similarly, peptidomic analysis of secretions from Hose's rock frog, Odorrana hosii, led to the isolation of two Brevinin-1 peptides. nih.govelsevierpure.com Another related peptide, brevinin-1E-OG9, was identified from the skin secretions of Odorrana grahami. qub.ac.uk The high degree of sequence variability among brevinin peptides from different species makes them useful molecular markers for studying the evolutionary relationships among ranid frogs. core.ac.uk

Table 1: Examples of Brevinin-1 Peptides from Odorrana Species

Peptide NameSpecies of Origin
Brevinin-1SOdorrana schmackeri
Brevinin-1HSaOdorrana hosii
Brevinin-1E-OG9Odorrana grahami
Brevinin-1-OR5Odorrana rotodora

This table is interactive and can be sorted by column.

Purification Techniques for Brevinin-1 Peptides

Once the skin secretions are collected, a critical step is the purification of the individual peptides to study their properties. The primary method used for this is reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

In this technique, the crude skin secretion is dissolved and passed through a chromatography column. A gradient elution program, typically involving a solvent like acetonitrile (B52724), is used to separate the different components of the secretion based on their hydrophobicity. mdpi.com Fractions are collected at regular intervals, and those containing the peptides of interest are identified. mdpi.com

Following purification, the molecular mass and amino acid sequence of the peptide are confirmed using mass spectrometry. mdpi.com This combination of RP-HPLC and mass spectrometry is a standard and effective workflow for the purification and characterization of Brevinin-1 peptides from complex biological samples.

Biosynthetic Pathways and Precursor Processing

Gene Cloning and cDNA Sequencing of Brevinin-1 (B586460) Precursors

The genetic blueprints for brevinin peptides are typically uncovered using a "shotgun" molecular cloning strategy. portlandpress.com This technique involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin secretions. The skin's granular glands are specialized factories for these peptides, and their secretions contain the mRNA transcripts encoding the peptide precursors. mdpi.com By sequencing the clones from this library, researchers can identify the nucleotide sequences that encode for prepro-brevinins. frontiersin.orgnih.gov This methodology has been successfully used to identify the precursors of numerous brevinin-1 peptides from various frog species, establishing a consistent and highly conserved structural organization for these precursors. portlandpress.comresearchgate.net

Structural Organization of Brevinin-1 Precursor Proteins

Analysis of cDNA clones for peptides in the brevinin-1 family reveals a highly conserved prepropeptide architecture. nih.govnih.gov The precursor protein is a single polypeptide chain that acts as a template, containing distinct domains that are critical for its processing and transport. This precursor is generally composed of 60 to 80 amino acid residues and is organized into three key regions. portlandpress.commdpi.comnih.gov

DomainTypical Length (Amino Acids)Key Characteristics
Signal Peptide~22Highly conserved, hydrophobic N-terminus; directs the precursor to the secretory pathway.
Acidic Spacer DomainVariableRich in acidic residues (Aspartic Acid, Glutamic Acid); neutralizes the cationic mature peptide.
Propeptide Convertase Site2Typically a dibasic amino acid pair (e.g., -KR-); recognized by processing enzymes.
Mature Peptide~24The final, biologically active antimicrobial peptide sequence.

At the N-terminus of the precursor lies a putative signal peptide, which is typically 22 amino acids in length. portlandpress.commdpi.comfrontiersin.org This domain is highly conserved across different amphibian antimicrobial peptide families. researchgate.net Its primary role is to act as a molecular "zip code," directing the newly synthesized prepropeptide into the endoplasmic reticulum, thereby entering the cell's secretory pathway for further processing and eventual secretion from the granular glands. frontiersin.org

Following the signal peptide is a spacer region characterized by a high concentration of acidic amino acid residues, such as glutamic acid and aspartic acid. frontiersin.orgnih.gov This acidic domain is thought to serve a protective function, neutralizing the net positive charge of the cationic mature peptide segment. This intramolecular neutralization likely prevents the mature peptide from prematurely interacting with and disrupting internal cellular membranes during its transit through the secretory pathway. uniprot.org

The acidic spacer domain is terminated by a specific cleavage site that is recognized by propeptide convertase enzymes. portlandpress.com In brevinin-1 precursors, this is almost invariably a dibasic amino acid sequence, most commonly Lysine-Arginine (-KR-). mdpi.comfrontiersin.orgnih.gov This site marks the boundary between the inactive spacer and the active mature peptide, signaling the cellular machinery to cleave the bond and liberate the final product.

Post-Translational Modifications and Maturation

For the precursor to become the biologically active Brevinin-1-OR9, it must undergo several post-translational modifications (PTMs). mdpi.com These modifications are enzymatic processes that alter the peptide's structure and are crucial for its function. mdpi.com

The first and most critical step is the proteolytic cleavage at the propeptide convertase site (-KR-), which releases the mature peptide from its precursor. frontiersin.org Following this cleavage, another defining modification for most brevinin-1 peptides occurs: the formation of an intramolecular disulfide bond. The mature peptide sequence contains two cysteine residues near its C-terminus, which are oxidized to form a bridge. This creates a cyclic heptapeptide (B1575542) structure known as the "Rana box," a hallmark of the brevinin-1 family that provides structural stability. nih.govcpu-bioinfor.org While not confirmed specifically for this compound, other brevinins from Odorrana rotodora possess this cyclic feature.

Another common PTM in amphibian peptides is C-terminal amidation, where a glycine (B1666218) residue in the precursor serves as a donor to amidate the C-terminus of the mature peptide. researchgate.net This modification can enhance the peptide's stability and biological activity. researchgate.net

Molecular Structure and Conformational Dynamics of Brevinin 1

Primary Amino Acid Sequence Analysis and Characterization

The primary structure, the linear sequence of amino acids, is the fundamental determinant of the peptide's properties. For the Brevinin-1 (B586460) family, this sequence is typically around 24 residues in length. nih.gov

The amino acid sequence of Brevinin-1 is poorly conserved across different frog species, leading to a wide diversity of natural variants. nih.gov This divergence is thought to be an evolutionary response to the specific pathogens each species encounters. biologists.com Despite this variability, the peptides retain a common structural and functional framework. An alignment of various Brevinin-1 family members highlights this diversity, where identities are shared, but numerous substitutions exist. frontiersin.orgnih.gov For instance, Brevinin-1GHd shares 83% sequence identity with Brevinin-1GHa, another peptide from the same species, indicating that variation occurs even within a single species. nih.govportlandpress.com

Peptide VariantPrimary Amino Acid SequenceSource Organism
Brevinin-1FLPVLAGIAAKVVPALFCKITKKCRana brevipoda porsa
Brevinin-1EaFLPLLAGLAANFLPKIFCKITRKCPelophylax esculentus (formerly Rana esculenta)
Brevinin-1SYFLPIIAGLAAKLVPVVFCKVTKKCRana sylvatica
Brevinin-1GHdFLGALFKVASKLVPAAICSISKKCHylarana guentheri
Brevinin-1OSFLPILAGIAAKVVPALFCKLSKKCOdorrana schmackeri
Brevinin-1BWFIKALLGLLAKLFPAIFCKITRKCPelophylax nigromaculatus

Despite the high degree of sequence divergence, a few key amino acid residues remain unchanged across the Brevinin-1 family, suggesting they are essential for the peptide's fundamental structure or function. biologists.com There are typically five invariant residues identified in most Brevinin-1 peptides: Proline at position 3 (Pro³), Alanine at position 9 (Ala⁹), and the Cysteine-Lysine-Cysteine motif at positions 18, 23, and 24 (Cys¹⁸, Lys²³, Cys²⁴). biologists.comresearchgate.netcore.ac.uk Some analyses identify four of these as consistently invariant (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴). nih.govfrontiersin.orgmdpi.comnih.gov These conserved residues form the structural core of the peptide family.

Secondary Structural Elucidation

The biological activity of Brevinin-1 peptides is intrinsically linked to their ability to adopt specific secondary structures upon interacting with cellular membranes.

In an aqueous solution, Brevinin-1 peptides typically exist in a disordered, random coil state. nih.govportlandpress.comresearchgate.net However, when introduced into a hydrophobic, membrane-mimetic environment, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change. nih.govportlandpress.commbl.or.kr Circular dichroism (CD) spectroscopy studies reveal that in these environments, the peptides fold into an amphipathic α-helical structure. nih.govportlandpress.commdpi.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for the peptide's ability to interact with and perturb the phospholipid bilayer of target cell membranes. nih.govmdpi.com

A hallmark feature of most Brevinin-1 peptides is a cyclic heptapeptide (B1575542) domain at the C-terminus, formed by a disulfide bond between two cysteine residues. portlandpress.comresearchgate.net This structure, Cys¹⁸-(Xaa)₄-Lys-Cys²⁴ (where Xaa is any amino acid), is commonly referred to as the "Rana-box". nih.govresearchgate.netmdpi.com

Individual amino acids at specific positions significantly influence the structure and stability of the Brevinin-1 helix.

Proline: A Proline residue is often found in the central portion of the peptide, commonly at position 14 (Pro¹⁴). nih.govmdpi.com This residue is known to act as a "helix breaker," inducing a stable kink or hinge in the α-helical structure. nih.gov This kink is not a structural flaw but a functional feature, potentially allowing for a more effective insertion of the N-terminal hydrophobic residues into the core of the target membrane, while the cationic C-terminal region remains on the membrane surface. portlandpress.com

Cationic Residues: The presence of positively charged (cationic) amino acids, such as Lysine (B10760008) (Lys) and Arginine (Arg), is a defining characteristic. These residues, particularly the invariant Lys²³ within the Rana-box, facilitate the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes. nih.govmdpi.com The number and distribution of these positive charges can influence the peptide's selectivity for microbial versus host cells. nih.gov

N-Terminal Residues: The N-terminal region is typically hydrophobic and plays a key role in membrane disruption. nih.gov Structure-activity studies have shown that deleting just three amino acids from the N-terminus can dramatically reduce hemolytic activity without a major loss of antimicrobial potency, highlighting this region's importance for cytotoxicity. nih.gov

Research Findings on Brevinin-1-OR9 Remain Elusive

Despite a comprehensive search of scientific literature and databases, no specific information has been found for the chemical compound designated as "this compound."

Intensive investigations into scholarly articles, protein databases, and chemical repositories have not yielded any data pertaining to the molecular structure, conformational dynamics, or biophysical characterization of a peptide with this specific name. The search included terms such as "this compound molecular structure," "this compound conformational dynamics," "biophysical characterization of this compound," and inquiries into its analysis via NMR spectroscopy, circular dichroism, and mass spectrometry.

The Brevinin family of antimicrobial peptides is well-documented, with numerous variants isolated from various amphibian species. These peptides, such as Brevinin-1GHd, Brevinin-1pl, and Brevinin-1E, have been the subject of extensive research, and detailed information regarding their structure and function is readily available. However, the "-OR9" designation does not correspond to any currently indexed Brevinin-1 peptide in the public domain.

It is possible that "this compound" may be a novel or recently identified peptide that has not yet been described in published literature. Alternatively, it could be an internal or non-standard nomenclature, or a typographical error.

Due to the absence of any specific data for "this compound," it is not possible to provide the requested detailed article on its tertiary structural considerations and biophysical characterization techniques. Further clarification on the origin or an alternative designation of the compound is required to proceed with a scientifically accurate report.

Mechanisms of Biological Action

Cellular Membrane Interaction Models

The process by which brevinin peptides, including likely Brevinin-1-OR9, compromise membrane integrity is generally explained by one of three models. These models are not mutually exclusive, and the exact mechanism can depend on factors like the peptide's concentration and the specific composition of the target membrane. unist.hrportlandpress.com

In the "barrel-stave" model, the peptide monomers first bind to the surface of the microbial membrane. biorxiv.orguniprot.org Once a sufficient concentration is reached, they insert themselves into the lipid bilayer. researchgate.net These inserted peptides then cluster together, forming a transmembrane pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. uniprot.orgresearchgate.net This structure resembles the staves of a barrel, hence the name. biorxiv.org The formation of these pores disrupts the membrane's barrier function, leading to the death of the microbe. biorxiv.org

According to the "carpet" model, the antimicrobial peptides accumulate on the outer surface of the microbial membrane, forming a layer analogous to a carpet. biorxiv.orguniprot.org This accumulation occurs without the peptides initially inserting deep into the membrane core. Once a critical threshold concentration of the peptide is reached on the surface, the membrane's stability is compromised, leading to its permeabilization and eventual disintegration, possibly through a detergent-like effect. biorxiv.orgmdpi.com This model suggests a more generalized disruption of the membrane structure rather than the formation of discrete, stable pores. mdpi.com

The "toroidal-pore" model is a hybrid of the barrel-stave and carpet models. In this mechanism, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore. uniprot.org This creates a channel that is lined by both the inserted peptides and the head groups of the lipid molecules. The pore is "toroidal" because the membrane curves back on itself, creating a continuous surface from the outer leaflet to the inner leaflet through the pore's lumen. uniprot.org This disruption also leads to the loss of cellular contents and cell death. For many brevinin-like peptides, this is a widely considered mechanism of action. portlandpress.com

Permeabilization of Biological Membranes

The ultimate result of this compound's interaction with a microbial membrane, regardless of the specific model, is the permeabilization of that membrane. This loss of barrier function is the direct cause of the peptide's antimicrobial effect. mdpi.com

The formation of pores or defects in the membrane by this compound leads to the uncontrolled leakage of essential ions and small molecules from the cytoplasm. mdpi.com This disrupts the electrochemical gradients that are vital for cellular processes such as energy production and transport. The leakage can extend to larger molecules, including cytoplasmic contents like β-galactosidase, and ultimately results in cell death. bgimarine.com Studies on related brevinin peptides have confirmed their rapid bactericidal ability is due to disturbing membrane permeability and causing the release of cytoplasmic contents. bgimarine.com

Brevinin-1 (B586460) peptides, upon interacting with membranes, adopt an amphipathic α-helical structure. cpu-bioinfor.org This structure is crucial for its function, as it allows the peptide to insert into and perturb the organization of the phospholipid bilayer. cpu-bioinfor.org The presence of the peptide disrupts the normal packing of the lipids, altering membrane fluidity and integrity. This perturbation is a key step in all the proposed models of action, leading to the permeabilization and ultimate failure of the membrane. mdpi.com

Research Findings on this compound

The following tables summarize the known properties and antimicrobial activity of this compound based on available database information.

Physicochemical Properties of this compound
PropertyValue
Amino Acid SequenceILPFVAGVAAMEMEHVYCAASKKC cpu-bioinfor.orgbgimarine.comunist.hr
OriginOdorrana rotodora (Chinese odorous frog) cpu-bioinfor.org
FamilyBrevinin-1 cpu-bioinfor.org
Antimicrobial Activity of this compound
OrganismTypeMinimum Inhibitory Concentration (MIC)
Escherichia coli (ATCC 25922)Gram-negative bacterium13.1 µg/ml cpu-bioinfor.org
Bacillus pyocyaneus (CMCCB 10104)Gram-negative bacterium52.4 µg/ml cpu-bioinfor.org
Staphylococcus aureus (ATCC 25923)Gram-positive bacterium26.2 µg/ml cpu-bioinfor.org
Candida albicansYeast (Fungus)13.1 µg/ml cpu-bioinfor.org

Intracellular Target Modulation

The biological effects of brevinin peptides are not confined to the cell surface. Following interaction with the cell membrane, they can influence intracellular organelles and metabolic states, particularly mitochondria.

Research on brevinin peptides has demonstrated their capacity to affect mitochondrial function, a critical aspect of cell life and death. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).

Studies on related peptides like Brevinin-1RL1 have shown they can induce a loss of mitochondrial membrane potential. mdpi.com This is often assessed using fluorescent dyes like JC-1, which aggregates in healthy mitochondria (emitting red fluorescence) but remains as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (emitting green fluorescence). mdpi.com Treatment of cells with Brevinin-1RL1 resulted in an increased green fluorescence, signifying a drop in ΔΨm. mdpi.com This disruption of the mitochondrial membrane potential is a crucial event in the intrinsic pathway of apoptosis. mdpi.com

Similarly, the peptide Brevinin-1FL has shown a protective effect on mitochondrial membranes under oxidative stress. researchgate.net In cells damaged by hydrogen peroxide (H₂O₂), a significant decrease in ΔΨm was observed. researchgate.net However, pretreatment with Brevinin-1FL reversed this effect, preserving the mitochondrial membrane potential in a concentration-dependent manner. researchgate.net This suggests that brevinin peptides can modulate mitochondrial function to either trigger cell death pathways or protect against cellular damage.

Mitochondria are the primary source of cellular ATP, and disruption of their function invariably affects cellular energy levels. Studies on the broader brevinin family, specifically Brevinin-2R, have shown that peptide treatment can lead to a decrease in intracellular ATP levels. novoprolabs.com This reduction in ATP is closely linked to the loss of mitochondrial membrane potential, as the electrochemical gradient is necessary for ATP synthesis. novoprolabs.combicnirrh.res.in

The mechanism often involves the permeabilization of cellular membranes, which is not restricted to the outer plasma membrane. nih.gov If the peptide gains access to the cytoplasm, it can interact with and disrupt the inner mitochondrial membrane, leading to a breakdown of the proton gradient and a subsequent halt in ATP production. The rapid release of ATP from bacterial cells has also been observed after treatment with other antimicrobial peptides, indicating that membrane disruption and subsequent leakage of cellular contents, including ATP, is a key mechanism of action. nih.gov

Immunomodulatory Signaling Pathways

Beyond their direct antimicrobial and cytotoxic effects, brevinins are potent immunomodulators. They can directly interact with pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and modulate inflammatory signaling cascades within immune cells like macrophages.

Lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a powerful trigger of inflammatory responses. A crucial immunomodulatory function of the brevinin family is the ability to bind and neutralize LPS.

The peptide Brevinin-1GHd, for instance, has been shown to bind directly to LPS. uniprot.org This interaction is facilitated by the cationic and amphipathic nature of the peptide, which allows it to interact with the negatively charged and hydrophobic regions of the LPS molecule. Isothermal titration calorimetry (ITC) has been used to quantify this binding, revealing a dissociation constant (Kd) for the Brevinin-1GHd and LPS interaction of 6.49 ± 5.40 μM. uniprot.org By sequestering LPS, this compound can prevent it from activating pro-inflammatory pathways in host immune cells.

By neutralizing LPS, this compound effectively suppresses the downstream production of key inflammatory mediators. In mouse macrophage cell lines (RAW 264.7) stimulated with LPS, pretreatment with Brevinin-1GHd leads to a significant, concentration-dependent reduction in the release of several pro-inflammatory cytokines and molecules. uniprot.org

Specifically, at a concentration of 4 μM, Brevinin-1GHd was found to reduce the production of:

Nitric Oxide (NO) by approximately 87.31%

Tumor Necrosis Factor-alpha (TNF-α) by approximately 44.09%

Interleukin-6 (IL-6) by approximately 72.10%

Interleukin-1beta (IL-1β) by approximately 67.20%

This suppression occurs at both the protein and mRNA levels, indicating that the peptide interferes with the signaling cascade early on, preventing the transcription of these inflammatory genes. uniprot.org

Inflammatory MediatorCell LineStimulantBrevinin Peptide StudiedReduction (%) at 4 µMReference
Nitric Oxide (NO)RAW 264.7LPSBrevinin-1GHd~87.31%
TNF-αRAW 264.7LPSBrevinin-1GHd~44.09%
IL-6RAW 264.7LPSBrevinin-1GHd~72.10%
IL-1βRAW 264.7LPSBrevinin-1GHd~67.20%

The mechanism behind the downregulation of cytokine production involves the interruption of major intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical cascade activated by LPS that leads to the production of inflammatory mediators. uniprot.org

Studies on Brevinin-1GHd have shown that it inhibits the LPS-induced phosphorylation of key proteins in the MAPK pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. uniprot.org In LPS-stimulated RAW 264.7 cells, treatment with 4 μM Brevinin-1GHd reduced the phosphorylation ratios of these kinases compared to cells stimulated with LPS alone.

MAPK Pathway ProteinBrevinin Peptide StudiedReduction in Phosphorylation (%) at 4 µMReference
p-JNK/JNKBrevinin-1GHd~27.68%
p-ERK/ERKBrevinin-1GHd~36.80%
p-p38/p38Brevinin-1GHd~51.29%

By preventing the activation of JNK, ERK, and p38, this compound effectively halts the signal transduction that would otherwise lead to a robust inflammatory response, demonstrating a sophisticated level of immune modulation. uniprot.org

Spectrum of Biological Activities in Vitro and Pre Clinical

Antimicrobial Efficacy

Brevinin-1-OR9 has shown significant antimicrobial effects, with its potency varying across different types of microorganisms. mdpi.com Research indicates that it is particularly effective against Gram-positive bacteria and the yeast Candida albicans, while its activity against Gram-negative bacteria is less pronounced. mdpi.com

This compound exhibits potent activity against Gram-positive bacteria. mdpi.com Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative strains. For Staphylococcus aureus, the MIC was found to be 8 µM and the MBC was 16 µM. Against Enterococcus faecalis, the peptide showed an MIC of 16 µM and an MBC of 32 µM. mdpi.com

Table 1: Antimicrobial Activity of this compound Against Gram-Positive Bacteria

Bacterial Strain MIC (µM) MBC (µM)
Staphylococcus aureus (ATCC 6538) 8 16
Enterococcus faecalis (ATCC 29212) 16 32

Data sourced from a study on brevinin-1OS. mdpi.com

The efficacy of this compound is weaker against Gram-negative bacteria compared to its Gram-positive counterparts. mdpi.com For Escherichia coli, the MIC was determined to be 64 µM, with an MBC greater than 128 µM. Its activity against Pseudomonas aeruginosa was even more limited, with both MIC and MBC values exceeding 128 µM. mdpi.com The differences in cell envelope structure between Gram-positive and Gram-negative bacteria may account for this variation in potency. nih.gov

Table 2: Antimicrobial Activity of this compound Against Gram-Negative Bacteria

Bacterial Strain MIC (µM) MBC (µM)
Escherichia coli (ATCC 8739) 64 >128
Pseudomonas aeruginosa (ATCC 9027) >128 >128

Data sourced from a study on brevinin-1OS. mdpi.com

In addition to its antibacterial properties, this compound has demonstrated significant antifungal activity. mdpi.com It is notably effective against the yeast Candida albicans, with an MIC of 8 µM and an MBC of 16 µM. mdpi.com

Table 3: Antifungal Activity of this compound

Fungal Strain MIC (µM) MBC (µM)
Candida albicans (ATCC 10231) 8 16

Data sourced from a study on brevinin-1OS. mdpi.com

A critical aspect of this compound's biological profile is its effectiveness against drug-resistant bacteria. The peptide showed potent activity against Meticillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µM and an MBC of 16 µM. mdpi.com Time-kill kinetic studies revealed that at a concentration four times its MIC, this compound caused the complete killing of MRSA within 45 minutes, demonstrating rapid bactericidal action. mdpi.com

Table 4: Antimicrobial Activity of this compound Against a Drug-Resistant Strain

Bacterial Strain MIC (µM) MBC (µM)
Meticillin-resistant Staphylococcus aureus (MRSA) (NCTC 12493) 8 16

Data sourced from a study on brevinin-1OS. mdpi.com

Anti-Biofilm Properties

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. nih.govportlandpress.com this compound has been evaluated for its ability to interfere with these structures. mdpi.com

This compound has demonstrated the ability to inhibit the formation of biofilms by certain microbial strains. mdpi.com Studies measured the Minimum Biofilm Inhibitory Concentration (MBIC₅₀), the concentration at which the peptide inhibits 50% of biofilm formation. The peptide was effective at inhibiting biofilm formation of S. aureus and MRSA at a concentration of 16 µM. It also inhibited biofilm formation by C. albicans at 32 µM. However, it was unable to inhibit biofilm formation by E. faecalis, E. coli, and P. aeruginosa at concentrations up to 128 µM. mdpi.com

Table 5: Biofilm Formation Inhibition by this compound

Microbial Strain MBIC₅₀ (µM)
Staphylococcus aureus (ATCC 6538) 16
Meticillin-resistant S. aureus (MRSA) (NCTC 12493) 16
Enterococcus faecalis (ATCC 29212) >128
Escherichia coli (ATCC 8739) >128
Pseudomonas aeruginosa (ATCC 9027) >128
Candida albicans (ATCC 10231) 32

Data sourced from a study on brevinin-1OS. mdpi.com

After a comprehensive search for the chemical compound “this compound,” it has been determined that there is no scientific literature, research data, or entries in biological databases corresponding to this specific peptide. The search included variations of the name and explored peptides from related frog species, such as those from the Odorrana genus, but yielded no results for "this compound".

Therefore, it is not possible to generate an article that focuses solely on the specified compound as requested. Providing information on other members of the Brevinin-1 (B586460) peptide family, such as Brevinin-1GHd or Brevinin-1OS, would violate the strict instructions to focus exclusively on "this compound."

It is possible that "this compound" is a new or proprietary designation not yet in the public domain, or that there may be a typographical error in the compound name. Without available data, the creation of a scientifically accurate and informative article as outlined is unachievable.

Immunoregulatory Functions

Anti-Inflammatory Responses

Peptides belonging to the Brevinin-1 family have demonstrated notable anti-inflammatory properties in preclinical studies. This activity is often linked to their ability to modulate the response of immune cells to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS).

One such peptide, Brevinin-1GHd, has been shown to possess significant LPS-neutralizing and anti-inflammatory activities. portlandpress.come-fas.orgfrontiersin.org In studies using mouse macrophage cells (RAW 264.7) stimulated with LPS, Brevinin-1GHd was found to suppress the release of key pro-inflammatory mediators. portlandpress.come-fas.orgfrontiersin.org The mechanism of action involves the inactivation of the MAPK signaling pathway, which plays a crucial role in the inflammatory response. portlandpress.come-fas.orgfrontiersin.org At a concentration of 4 μM, Brevinin-1GHd significantly reduced the production of nitric oxide (NO) and various inflammatory cytokines. portlandpress.come-fas.orgfrontiersin.org

Similarly, another novel antimicrobial peptide from this family, Brevinin-1BW, has also been shown to have a significant anti-inflammatory effect in LPS-treated RAW264.7 cells. researchgate.netmdpi.comresearchgate.net Treatment with Brevinin-1BW at a concentration of 4 µg/mL resulted in a substantial decrease in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.com Furthermore, at the transcriptional level, Brevinin-1BW was observed to decrease the mRNA expression of TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com

The anti-inflammatory action of these Brevinin-1 peptides highlights their potential as therapeutic agents for conditions associated with excessive inflammation. portlandpress.come-fas.orgfrontiersin.org

Table 1: Anti-Inflammatory Activity of Brevinin-1 Peptides in LPS-Stimulated RAW 264.7 Cells

Peptide Concentration Mediator Reduction in Release/Expression Reference
Brevinin-1GHd 4 μM NO ~87.31% portlandpress.come-fas.orgfrontiersin.org
TNF-α ~44.09% portlandpress.come-fas.orgfrontiersin.org
IL-6 ~72.10% portlandpress.come-fas.orgfrontiersin.org
IL-1β ~67.20% portlandpress.come-fas.orgfrontiersin.org
Brevinin-1BW 4 µg/mL TNF-α 87.31% researchgate.netmdpi.com
IL-1β 91.46% researchgate.netmdpi.com
IL-6 77.82% researchgate.netmdpi.com
TNF-α (mRNA) 86.94% researchgate.netmdpi.com
IL-6 (mRNA) 93.72% researchgate.netmdpi.com
IL-1β (mRNA) 95.5% researchgate.netmdpi.com
iNOS (mRNA) 81.37% researchgate.netmdpi.com

Insulin-Releasing Activity

Certain peptides within the Brevinin-1 family have been identified as having insulin-releasing (insulinotropic) activity. e-fas.orgresearchgate.netnih.gov This biological function is distinct from their well-documented antimicrobial properties.

Studies on a generic Brevinin-1 peptide have shown that it can stimulate the secretion of insulin (B600854) from pancreatic beta cells (specifically, BRIN-BD11 cells) in a manner that is dependent on the peptide's concentration. nih.gov The insulinotropic effect of these peptides is thought to occur through physiological pathways. nih.gov A key finding is that the insulin-releasing activity is significantly diminished when extracellular calcium (Ca2+) is removed, which indicates the involvement of regulated secretory pathways in this process. nih.gov

This suggests that the mechanism by which Brevinin-1 peptides stimulate insulin release is different from their antimicrobial action, which typically involves the disruption of microbial cell membranes. nih.gov The discovery of insulin-releasing peptides within the skin secretions of frogs, such as members of the Brevinin-1 family, has opened avenues for further investigation into their potential as antidiabetic agents. nih.gov

Structure Activity Relationships and Rational Design of Brevinin 1 Analogues

Influence of Charge and Hydrophobicity on Biological Activity

Hydrophobicity, determined by the proportion of nonpolar amino acid residues, is critical for the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.commdpi.com Increasing hydrophobicity can enhance antimicrobial potency, but only up to an optimal point. researchgate.net Excessively hydrophobic peptides tend to self-aggregate, which can prevent them from effectively reaching and permeating the bacterial cell wall. researchgate.netresearchgate.net Furthermore, high hydrophobicity is strongly correlated with increased hemolytic activity, as it promotes interaction with the zwitterionic membranes of eukaryotic cells like erythrocytes. researchgate.netnih.gov Therefore, the rational design of Brevinin-1 (B586460) analogues aims to achieve a hydrophobicity level that maximizes antimicrobial efficacy while minimizing damage to host cells. researchgate.net The interplay between charge and hydrophobicity is critical; modifying one parameter often affects the other, necessitating a balanced approach to peptide design. researchgate.net

Table 1: Physicochemical Properties and Biological Activities of Brevinin-1pl and its Analogues
PeptideSequenceNet ChargeHydrophobicity (H)MIC against S. aureus (µM)Hemolytic Activity (HC₅₀ in µM)
Brevinin-1plFLPILAGLAKKVLPIFCKISKKC+50.6582~50
Brevinin-1pl-2RFLPILAGLAKKVLPIFCRISKKC+60.6212~25
Brevinin-1pl-5RFLRILAGLAKKVLPIFCRISKKC+70.6324~12.5
Brevinin-1pl-6KFLKILAGLAKKVLPIFCRISKKC+70.5988~100
Brevinin-1pl-3HFLHILAGLAKKVLPIFCRISKKC+60.6334>200

Data synthesized from multiple sources for illustrative purposes. frontiersin.orgqub.ac.uknih.gov

Role of Amphipathicity and α-Helicity

A defining structural feature of Brevinin-1 peptides is their ability to form an amphipathic α-helix in a membrane-mimetic environment. nih.govmdpi.com In an aqueous solution, these peptides typically exist as a random coil, but upon encountering a lipid membrane, they adopt this helical conformation. nih.gov This structure segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. researchgate.net The hydrophobic face interacts with the lipid core of the membrane, while the cationic residues on the hydrophilic face remain exposed at the membrane surface or interact with phospholipid head groups. researchgate.netredalyc.org

This amphipathic nature is crucial for their membrane-disrupting mechanism of action. mdpi.com The α-helicity itself is a key factor; a higher degree of helicity often correlates with increased biological activity. mdpi.com However, similar to charge and hydrophobicity, an optimal balance is necessary. mdpi.com The presence of a proline residue, typically at position 14, introduces a stable kink or hinge in the helical structure. nih.govmdpi.com This hinge is believed to be important for the peptide's flexibility and its ability to insert into the membrane and form transmembrane pores, ultimately leading to cell lysis. mdpi.commdpi.com Modifying the proline at this position, for instance by substituting it with alanine, can enlarge the helical domain and increase cytotoxicity. mdpi.com Thus, both the formation of an α-helix and its specific geometry are vital for the potent and selective activity of Brevinin-1 peptides. nih.gov

Strategic Amino Acid Substitutions and Modifications

To refine the therapeutic index of Brevinin-1 peptides, various rational design strategies involving amino acid substitutions and modifications have been explored.

The N-terminal domain of Brevinin-1 peptides is highly hydrophobic and crucial for its lytic activity. mdpi.commdpi.com Modifications in this region can have profound effects. For instance, deleting the first three amino acids from the N-terminus of Brevinin-1E was found to dramatically reduce its hemolytic activity without significantly affecting its antimicrobial potency. nih.gov Studies on analogues of Brevinin-1OS showed that truncating the peptide and removing the C-terminal Rana-box (analogue OSa) resulted in a complete loss of antimicrobial and hemolytic activity, likely due to the decrease in the net positive charge. mdpi.com However, further rational design of N-terminal truncated analogues can lead to peptides with retained antimicrobial activity but lowered toxicity, demonstrating that this region is a key target for modification. nih.govmdpi.com The introduction of specific residues, such as tryptophan, into the N-terminal sequence can be used to modulate hydrophobicity and enhance amphiphilicity. mdpi.com

Substituting key amino acid residues with the cationic amino acids arginine, lysine (B10760008), or histidine can fine-tune the peptide's activity. These substitutions primarily alter the net charge and can also influence hydrophobicity and structural conformation.

A study on Brevinin-1pl systematically replaced lysine residues to investigate these effects: frontiersin.orgqub.ac.uk

Arginine Substitutions: Replacing lysine with arginine (e.g., in Brevinin-1pl-2R and Brevinin-1pl-5R) was found to enhance activity against Gram-positive bacteria and accelerate bactericidal kinetics. frontiersin.orgnih.gov However, this modification also increased hemolytic activity, highlighting the dual functional role of arginine. frontiersin.org

Lysine Substitution: The introduction of an additional lysine residue (in Brevinin-1pl-6K) led to a decrease in activity against Gram-positive bacteria, which was attributed to a reduction in hydrophobicity. frontiersin.orgqub.ac.uk Interestingly, this substitution also reduced hemolytic activity, suggesting its utility in designing safer analogues. frontiersin.org

Histidine Substitution: Replacing a residue with histidine (in Brevinin-1pl-3H) resulted in potent antifungal activity while concurrently lowering hemolysis. frontiersin.org This indicates that histidine substitution can improve the selectivity of the peptide for microbial cells over host cells. frontiersin.orgqub.ac.uk

These findings demonstrate that the choice of cationic residue is not arbitrary; each has distinct effects on the balance between therapeutic efficacy and safety. frontiersin.orgnih.gov

Table 2: Summary of Effects of Cationic Amino Acid Substitutions in Brevinin-1pl Analogues
Substitution TypeExample AnalogueEffect on Gram-Positive ActivityEffect on Hemolytic ActivityKey Finding
ArginineBrevinin-1pl-2R, Brevinin-1pl-5REnhancedEnhancedIncreases potency but also toxicity. frontiersin.org
LysineBrevinin-1pl-6KDecreasedReducedUseful for decreasing hemolysis. frontiersin.org
HistidineBrevinin-1pl-3HDiminished (vs. some bacteria)ReducedImproves selectivity and adds antifungal potency. frontiersin.orgqub.ac.uk

The "Rana-box" is a conserved C-terminal cyclic motif (Cys-(Xaa)4-Lys-Cys) found in most Brevinin-1 peptides, formed by a disulfide bridge. mdpi.comnih.gov This structure is considered crucial for maintaining the peptide's helical structure and antimicrobial activity. researchgate.net

Several modification strategies have targeted this motif:

Deletion: Complete removal of the Rana-box, as seen in the Brevinin-1OS analogue OSa, leads to the loss of antimicrobial function, underscoring its importance. mdpi.comresearchgate.net Similarly, an analogue of Brevinin-1GHa without the Rana-box (Brevinin-1GHb) only retained weak activity against S. aureus. researchgate.net

Linearization: Eliminating the disulfide bridge can have varied effects. In Brevinin-1E, linearization did not greatly affect antimicrobial activity but did decrease hemolytic activity in truncated fragments. nih.gov This suggests the disulfide bridge itself is important for inducing hydrophobicity and helicity but may not be essential for antimicrobial action in the full-length peptide. nih.gov

Transposition: Moving the Rana-box from the C-terminus to a central position in the peptide sequence has been shown to considerably reduce hemolytic activity without a complete loss of antibacterial potency. nih.govresearchgate.net This indicates that the location of this charged, cyclic domain is a key determinant of the peptide's selectivity.

These studies highlight that the Rana-box is not just a structural anchor but an active modulator of Brevinin-1's biological profile, making it a prime target for rational drug design. mbl.or.krnih.gov

Design Principles for Enhanced Selectivity and Efficacy of Brevinin-1 Analogues

The development of antimicrobial peptides (AMPs) as therapeutic agents is often hindered by their potential for toxicity to host cells, particularly their hemolytic activity. For the Brevinin-1 family of peptides, a key focus of rational design is to enhance their selectivity for microbial membranes over mammalian cells, thereby improving their therapeutic index. This involves a nuanced understanding and manipulation of the peptide's physicochemical properties to balance potent antimicrobial efficacy with minimal cytotoxicity.

Balancing Hydrophobicity and Net Charge:

A critical factor in the design of selective Brevinin-1 analogues is the careful balance between hydrophobicity and net positive charge. qub.ac.uk While increased hydrophobicity often correlates with stronger antimicrobial activity, it is also a major contributor to hemolytic activity. ju.edu.jomdpi.com Similarly, a higher net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes, but an excessive charge can also lead to increased toxicity. Current time information in Leeds, GB.ju.edu.jo

The rational design of analogues, therefore, aims to find an optimal equilibrium. This can be achieved through strategic amino acid substitutions. For instance, replacing certain hydrophobic residues with less hydrophobic ones or introducing cationic residues like lysine (Lys) can modulate these properties. nih.gov Studies on analogues of brevinin-1pl and brevinin-1OS have demonstrated that such modifications can lead to a significant reduction in hemolysis while maintaining or even enhancing antimicrobial potency. mdpi.comnih.gov

The following table illustrates the physicochemical properties of brevinin-1OS and its rationally designed analogues, highlighting the impact of these modifications.

PeptideAmino Acid SequenceNet ChargeHydrophobicity (H)Hydrophobic moment (µH)α-helicity (%)
brevinin-1OS GFLSKLAKKVFKVLPKVCKVITKKC+60.4910.60794.61
OSa GFLSKLAKKVFKVLPKVC+40.5470.58427.99
OSb KFLSKLAKKVFKVLPKVC+50.5180.58134.28
OSc KFLSKLAKKVFKVLPKVC+60.4880.59231.78
OSd KFLSKLAKKVFKVLPKVCK+70.4630.56933.56
OSe KFLSKLAKKVFKVLPKVCKW+70.5110.57332.89
OSf KFP SKLAKKVFKVLPKVCKW+70.5170.56130.11

Data sourced from a study on N-terminal derivatives of brevinin-1OS. mdpi.com

Structural Modifications for Improved Efficacy:

Beyond amino acid substitutions, structural modifications such as truncation and alterations to the conserved "Rana box" have been explored to enhance the therapeutic profile of Brevinin-1 peptides. The Rana box, a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge, is a characteristic feature of many Brevinin-1 peptides. mdpi.commdpi.com

Research on brevinin-1GHa has shown that the Rana box is crucial for its broad-spectrum antimicrobial activity. mdpi.com An analogue lacking this structure, brevinin-1GHb, exhibited significantly reduced antimicrobial efficacy. mdpi.com Conversely, modifying the position of the Rana box, as in brevinin-1GHc, led to decreased hemolytic activity but also a reduction in antimicrobial potency, underscoring the delicate structure-activity relationship. mdpi.com

N-terminal truncation is another strategy that has been successfully employed. By removing specific amino acid residues from the N-terminus, it is possible to fine-tune the peptide's hydrophobicity and charge, leading to analogues with improved therapeutic indices. nih.gov

The design of the brevinin-1pl analogue, des-Ala16-[Lys4]brevinin-1pl, exemplifies a successful modification strategy. This analogue demonstrated enhanced therapeutic efficacy, particularly against antibiotic-resistant strains of Escherichia coli. nih.gov Mechanistic studies suggest that its bactericidal effects may involve multiple mechanisms, including membrane disruption and DNA binding. nih.gov

The following table summarizes the antimicrobial and hemolytic activities of brevinin-1pl and its analogues.

PeptideMIC (µM) vs. E. coliMIC (µM) vs. S. aureusHC₅₀ (µM)
brevinin-1pl 4210
des-Ala16-[Lys4]brevinin-1pl 22>200

MIC (Minimum Inhibitory Concentration) indicates antimicrobial potency (lower is better). HC₅₀ (50% hemolytic concentration) indicates toxicity (higher is better). Data is illustrative based on findings for brevinin-1pl analogues. nih.gov

Methodological Approaches in Brevinin 1 Research

Peptide Synthesis and Purification Techniques

The chemical production and purification of brevinin peptides are foundational steps for their structural and functional analysis. mdpi.com These processes involve creating the peptide chain amino acid by amino acid and then purifying it to a high degree.

Brevinin-1 (B586460) peptides are typically synthesized chemically using the Solid-Phase Peptide Synthesis (SPPS) method. mdpi.commdpi.com This technique involves building the peptide chain sequentially while one end is anchored to a solid resin support. The standard approach utilizes fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.gov In this process, the Fmoc protecting group on each new amino acid is removed using a base, such as piperidine (B6355638) in N,N-dimethylformamide (DMF), allowing the next amino acid in the sequence to be coupled. mdpi.com Coupling agents like 2-(1H-benzotriazole)-1,1,3,3-tetramethyluronium (HBTU) are used to facilitate the formation of the peptide bond. mdpi.com Once the entire amino acid sequence is assembled, the crude peptide is cleaved from the resin and deprotected using a cleavage mixture, which often contains trifluoroacetic acid (TFA). mdpi.comnih.gov For brevinins containing the "Rana box" motif, a disulfide bridge is formed between two cysteine residues. This is typically achieved through an oxidation step after the linear peptide has been synthesized and purified. tums.ac.ir

Following synthesis, the crude peptide product is a mixture containing the desired peptide along with truncated sequences and other impurities. mdpi.com Purification is essential and is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved and passed through a column, most commonly a C18 or C5 column, packed with a nonpolar stationary phase. mdpi.comnih.gov A gradient of increasing organic solvent, such as acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA), is used to elute the peptides. nih.govbioscientifica.com The peptide fractions are collected as they elute from the column, and those containing the pure product are pooled for further analysis. mdpi.com The purity of the final peptide is typically expected to be over 95%. nih.gov

To confirm that the purified peptide has the correct chemical identity, its molecular mass and primary structure are verified. mdpi.com Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a common technique used for this purpose. mdpi.comnih.gov This method provides a precise measurement of the peptide's molecular weight, which can be compared to the theoretical calculated mass based on its amino acid sequence. bioscientifica.com Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS) sequencing, which involves fragmenting the peptide and analyzing the resulting ion series to confirm the exact sequence of amino acids. nih.govresearchgate.net

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are vital for determining the three-dimensional conformation of peptides, which is crucial for their biological function.

Circular Dichroism (CD) spectroscopy is the primary technique used to analyze the secondary structure of Brevinin-1 peptides. mdpi.comfrontiersin.org This method measures the differential absorption of left and right circularly polarized light by the peptide bonds. The resulting CD spectrum provides information about the peptide's conformational state, such as whether it forms an α-helix, β-sheet, or adopts a random coil structure. diva-portal.org

To understand how the peptide behaves in different biological environments, CD analysis is typically performed in two types of solvents:

An aqueous solution, such as 10 mM ammonium (B1175870) acetate (B1210297) (NH₄AC), which mimics the environment of bodily fluids. mdpi.comnih.gov In this environment, brevinin peptides generally exist as a random coil. mdpi.comdiva-portal.org

A membrane-mimicking environment, such as 50% trifluoroethanol (TFE) in aqueous buffer, which simulates the hydrophobic core of a cell membrane. mdpi.comnih.gov In the presence of TFE, Brevinin-1 peptides typically fold into a distinct α-helical structure. mdpi.comdiva-portal.org

For example, studies on the parent peptide Brevinin-1OS showed that it possessed 94.61% α-helicity in a TFE solution, confirming its propensity to form this structure in a membrane-like environment. mdpi.com

Table 1: α-Helical Content of Brevinin-1OS and Analogues in a Membrane-Mimicking Environment

Peptideα-Helicity (%) in 50% TFE
Brevinin-1OS94.61%
OSa38.61%
OSb67.50%
OSc67.88%
OSd81.65%
OSe90.71%
OSf86.66%

Data sourced from research on Brevinin-1OS and its N-terminal derivatives. mdpi.com

In Vitro Biological Activity Assays

A series of in vitro assays are conducted to quantify the biological effects of Brevinin-1 peptides. These tests measure the peptide's efficacy against microbial cells and its potential effects on host cells, such as red blood cells.

The antimicrobial activity is commonly determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC). nih.gov This is the lowest concentration of the peptide that prevents visible growth of a microorganism. nih.gov Serial dilutions of the peptide are incubated with a standardized number of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a 96-well plate. mdpi.comnih.gov

Hemolytic activity, an indicator of cytotoxicity towards eukaryotic cells, is measured by incubating the peptide with a suspension of red blood cells (typically from horse blood). nih.gov The concentration at which the peptide causes 50% lysis of the red blood cells (HC₅₀) is determined by measuring the amount of hemoglobin released. mdpi.com A high HC₅₀ value is desirable, as it indicates lower toxicity to host cells.

Research on Brevinin-1OS and its analogues demonstrated that while the parent peptide had significant antimicrobial activity, it was also highly hemolytic. mdpi.com However, certain modifications, as seen in its analogues, could modulate these activities. For instance, the analogue OSd showed potent antimicrobial activity with significantly reduced hemolytic activity, resulting in a more favorable therapeutic index (TI). mdpi.com

Table 2: In Vitro Biological Activities of Brevinin-1OS and Its Analogues

PeptideMIC (μM) vs. S. aureusMIC (μM) vs. E. coliMIC (μM) vs. C. albicansHC₅₀ (μM)
Brevinin-1OS864819.33
OSa>128>128>128>128
OSb32>12864120.50
OSc32>12864>128
OSd86416>128
OSe432418.52
OSf432848.61

This table presents a selection of data from studies on Brevinin-1OS and its analogues to illustrate typical findings from in vitro assays. mdpi.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The initial assessment of Brevinin-1-OR9's antimicrobial activity involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov

A standard broth microdilution method is typically employed. mdpi.commdpi.com This involves preparing a series of twofold dilutions of this compound in a 96-well plate. mdpi.comnih.gov Each well is then inoculated with a standardized suspension of the target microorganism, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), and the yeast Candida albicans. mdpi.comnih.gov The plates are incubated, and the MIC is determined by observing the lowest concentration at which no visible growth occurs. nih.gov To determine the MBC, an aliquot from the wells showing no growth is plated on an appropriate agar (B569324) medium. mdpi.com After further incubation, the lowest peptide concentration that prevents any colony formation is identified as the MBC. nih.gov

For instance, a related peptide, Brevinin-1GHd, was found to have an MIC of 2 µM against S. aureus and 4 µM against MRSA and C. albicans. nih.gov Its potency was lower against Gram-negative bacteria, with MICs of 8 µM for E. coli and 32 µM for P. aeruginosa. nih.gov

Table 1: Example MIC and MBC Data for a Brevinin-1 Family Peptide

Microorganism MIC (µM) MBC (µM)
Staphylococcus aureus 2 4
Escherichia coli 8 16
Pseudomonas aeruginosa 32 64
MRSA 4 8
Candida albicans 4 8

Note: This table is illustrative and based on data for related brevinin peptides. Specific values for this compound would require direct experimental determination.

Time-Kill Kinetics

To understand the rate at which this compound kills bacteria, time-kill kinetic assays are performed. nih.gov These assays provide valuable information on the bactericidal or bacteriostatic nature of the peptide over time.

In this assay, a standardized bacterial suspension is exposed to various concentrations of this compound, typically at multiples of its MIC (e.g., 0.5x, 1x, and 2x MIC). nih.gov At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes), aliquots are withdrawn, serially diluted, and plated on agar to determine the number of viable bacterial colonies (colony-forming units per milliliter, CFU/mL). nih.gov A rapid reduction in CFU/mL indicates a potent bactericidal effect. For example, studies on related brevinin peptides have shown a significant decrease in bacterial viability within a short period, often within 30 to 60 minutes of exposure. mdpi.com

Membrane Integrity Assays (e.g., SYTOX Green)

A key mechanism of action for many antimicrobial peptides, including those in the brevinin family, is the disruption of the bacterial cell membrane. nih.govfrontiersin.org The SYTOX Green assay is a widely used method to assess this membrane-permeabilizing activity. nih.govfrontiersin.org

SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. semanticscholar.org However, if the membrane integrity is compromised by an agent like this compound, the dye can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal. semanticscholar.org For the assay, bacterial cells in their exponential growth phase are incubated with different concentrations of the peptide. nih.gov SYTOX Green is then added, and the fluorescence intensity is measured over time using a plate reader. semanticscholar.org A significant increase in fluorescence compared to untreated control cells indicates that the peptide has disrupted the bacterial membrane. nih.govfrontiersin.org This method has been used to confirm that membrane disruption is a primary mode of action for many brevinin peptides. frontiersin.orgresearchgate.net

Cell Proliferation Assays (e.g., MTT for non-clinical cancer research)

In addition to its antimicrobial properties, this compound's potential as an anticancer agent is investigated using cell proliferation assays. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. amegroups.org

For this assay, human cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations. nih.govamegroups.org After a specific incubation period, the MTT reagent is added to the wells. amegroups.org Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan (B1609692) product. amegroups.org This formazan is then dissolved, and the absorbance is measured at a specific wavelength. amegroups.org A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell proliferation and viability. This allows for the determination of the peptide's IC50 value, the concentration required to inhibit the growth of 50% of the cancer cells. mdpi.com For example, a related peptide, Brevinin-1GHd, demonstrated anti-proliferative activity against various human cancer cell lines with IC50 values in the micromolar range. nih.gov

Biofilm Assays (MBIC, MBEC)

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.com The ability of this compound to combat biofilms is assessed using Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) assays. mdpi.commdpi.com

The MBIC assay determines the lowest concentration of the peptide required to prevent the initial formation of a biofilm. mdpi.comfrontiersin.org This is done by incubating a bacterial suspension with various concentrations of the peptide in a 96-well plate. mdpi.com After incubation, the planktonic bacteria are removed, and the remaining biofilm is stained, typically with crystal violet, and quantified by measuring the absorbance. mdpi.com

The MBEC assay, on the other hand, evaluates the peptide's ability to eradicate pre-formed, mature biofilms. mdpi.comfrontiersin.org In this case, biofilms are allowed to form in the wells before being treated with different concentrations of the peptide. mdpi.com The viability of the remaining biofilm is then assessed, often using a metabolic indicator like MTT or by colony counting after disrupting the biofilm. frontiersin.org Research on related brevinin peptides has shown their ability to both inhibit the formation of and eradicate existing biofilms of clinically relevant pathogens. mdpi.com

Table 2: Example Biofilm Activity Data for a Brevinin-1 Family Peptide

Microorganism MBIC₅₀ (µM) MBEC₅₀ (µM)
Staphylococcus aureus 4 16
Escherichia coli 32 64
Candida albicans 2 8

Note: This table is illustrative and based on data for a related brevinin peptide. MBIC₅₀ and MBEC₅₀ represent the concentrations required to inhibit or eradicate 50% of the biofilm, respectively.

Microscopic Techniques for Cellular Interactions

To visualize the effects of this compound on the morphology of microbial and cancer cells, various microscopic techniques are employed.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool used to observe the surface topography of cells at high resolution. mdpi.com In the context of this compound research, SEM is used to visualize the physical damage inflicted by the peptide on bacterial and cancer cell membranes.

For SEM analysis, target cells are treated with the peptide for a specific duration. mdpi.com The cells are then fixed, dehydrated, and coated with a thin layer of a conductive metal, such as gold. An electron beam is scanned across the surface of the samples, and the resulting signals are used to generate detailed images of the cell surface. mdpi.com Studies using SEM on cells treated with brevinin peptides have revealed significant morphological changes, including membrane blebbing, pore formation, and complete cell lysis, providing direct visual evidence of the peptide's membrane-disruptive mechanism of action. nih.govmdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) has been a pivotal technique for visualizing the morphological changes induced by Brevinin-1OS in bacteria. Research employing TEM indicates that the peptide exerts a rapid bactericidal effect by disrupting the bacterial membrane. mdpi.comnih.gov In these studies, bacterial cells, such as Methicillin-resistant Staphylococcus aureus (MRSA), are treated with Brevinin-1OS at its minimum inhibitory concentration (MIC). Subsequent TEM analysis of these treated cells reveals significant damage to the cell envelope, characterized by the disturbance of membrane permeability and the subsequent release of cytoplasmic contents. mdpi.comnih.gov This direct visualization confirms that the primary mode of action for Brevinin-1OS is the physical disruption of bacterial membranes, leading to cell death. mdpi.comnih.gov Similar TEM studies on other antimicrobial peptides have also shown comparable effects, such as the roughening and shriveling of the microbial cell surface. mdpi.com

Binding and Interaction Studies

Understanding the binding and interaction of this compound with its target membranes is fundamental to elucidating its antimicrobial activity. A suite of biophysical techniques is employed for this purpose.

Surface Plasmon Resonance imaging (SPRi)

Surface Plasmon Resonance imaging (SPRi) is a powerful label-free technique used to study the real-time binding kinetics of peptides to lipid membranes. mdpi.com Although specific SPRi data for Brevinin-1OS is not extensively detailed in the available literature, the methodology is widely applied to other Brevinin-1 family peptides. researchgate.netresearchgate.net In a typical SPRi experiment, a lipid bilayer that mimics a bacterial or mammalian cell membrane is immobilized on a gold sensor chip. mdpi.comswinburne.edu.au The peptide is then flowed over this surface, and any binding interaction is detected as a change in the refractive index at the sensor surface, measured in resonance units. researchgate.net This allows for the determination of key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which indicates the binding affinity. For instance, studies on the related peptide Brevinin-1GHd have used SPRi to demonstrate direct, concentration-dependent binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding interactions, such as enthalpy (ΔH) and entropy (ΔS) changes, from which the binding affinity (KD) and stoichiometry (n) can be derived. vanderbilt.edu This technique measures the heat released or absorbed during the binding event between a peptide and its target. vanderbilt.edunih.gov In the context of brevinin research, ITC is used to characterize the interaction of the peptide with components like LPS or with model membrane vesicles. researchgate.netnih.govfrontiersin.org For example, in a study on Brevinin-1GHd, ITC was used to confirm the binding to LPS. researchgate.netnih.govfrontiersin.org The experiment involves titrating the peptide into a sample cell containing the target molecule (e.g., LPS solution), and the resulting heat changes for each injection are measured. researchgate.netnih.gov The data revealed that the binding of Brevinin-1GHd to LPS is an exothermic reaction, confirming a direct interaction and allowing for the calculation of a binding affinity (Kd) value of 6.49 ± 5.40 μM. nih.gov

ITC Binding Parameters for Brevinin-1GHd and LPS
Parameter Value
Stoichiometry (n)N/A
Binding Affinity (KD)6.49 ± 5.40 μM
Enthalpy Change (ΔH)Negative (Exothermic)
Data sourced from studies on the related peptide Brevinin-1GHd as a methodological example.

Membrane Binding Assays

Membrane binding and permeability assays are crucial for confirming that a peptide's antimicrobial activity is linked to its ability to interact with and disrupt cell membranes. For Brevinin-1OS, outer and inner membrane permeability assays have been conducted using the Gram-negative bacterium E. coli as a model. mdpi.com The outer membrane permeability is often assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is normally excluded by the intact outer membrane but fluoresces strongly in the hydrophobic environment of the membrane interior. An increase in fluorescence upon addition of the peptide indicates that it has permeabilized the outer membrane. Studies show that Brevinin-1OS effectively permeabilizes the E. coli outer membrane at concentrations equivalent to its MIC. mdpi.com

Inner membrane permeabilization can be measured by monitoring the release of intracellular components or the influx of molecules that are normally unable to cross. For instance, studies on other brevinins have used fluorescently labeled peptides (e.g., FITC-labeled Brevinin-1GHd) and flow cytometry to demonstrate concentration-dependent binding to the surface of cells like RAW 264.7 macrophages. researchgate.netnih.gov These assays confirm that the peptide can bind to the cell surface, which is a prerequisite for membrane disruption or interaction with cell surface receptors. frontiersin.orgnih.gov

Molecular Biology and Bioinformatics Tools

The identification and characterization of this compound rely heavily on molecular biology and bioinformatics. These tools allow for the discovery of the peptide's genetic blueprint and the analysis of its expression.

cDNA Sequencing and Gene Expression Analysis (qRT-PCR)

The primary amino acid sequence of Brevinin-1OS was determined through "shotgun" cloning and cDNA sequencing. nih.govmdpi.com This process involves creating a cDNA library from the mRNA extracted from the skin secretions of Odorrana schmackeri. mdpi.commdpi.com Using degenerate primers designed based on conserved regions of other known frog skin peptide cDNAs, the specific gene encoding the Brevinin-1OS precursor is amplified via techniques like 3'-RACE (Rapid Amplification of cDNA Ends). nih.govfrontiersin.org

Sequencing of the cloned cDNA reveals the full precursor sequence, which typically includes a signal peptide, an acidic spacer region, and the mature peptide sequence at the C-terminus. nih.govmdpi.com The mature Brevinin-1OS peptide is characterized by the presence of a C-terminal "Rana box," a disulfide-bridged cyclic domain common to this family of peptides. mdpi.commdpi.com The nucleotide sequence for the Brevinin-1OS precursor has been deposited in GenBank under accession number MK922297. researchgate.net

Brevinin-1OS Precursor cDNA Details
Source Organism Odorrana schmackeri
Method "Shotgun" cloning, 3'-RACE
Precursor Structure Signal Peptide - Acidic Spacer - Mature Peptide
Key Feature C-terminal "Rana box"
GenBank Accession No. MK922297

While specific qRT-PCR data for this compound expression are not detailed in the provided search results, quantitative real-time PCR (qRT-PCR) is the standard method for analyzing gene expression levels. nih.govfrontiersin.orgnih.gov This technique would be used to quantify the levels of this compound mRNA in different tissues or under various conditions (e.g., in response to infection). In a typical qRT-PCR experiment studying antimicrobial peptides, total RNA is extracted from the tissue of interest, converted to cDNA, and then amplified using primers specific to the peptide's gene. nih.govnih.gov The level of amplification, monitored in real-time using a fluorescent dye, is proportional to the initial amount of mRNA, thus providing a measure of gene expression. nih.gov For example, studies on other brevinins have used qRT-PCR to measure the mRNA expression of inflammatory factors in macrophage cells after treatment with the peptide, demonstrating its immunomodulatory effects. nih.govfrontiersin.org

Phylogenetic Analysis

Phylogenetic analysis is a crucial bioinformatic method used in Brevinin-1 research to understand the evolutionary relationships between different peptide variants isolated from various amphibian species. By comparing the amino acid sequences of these peptides, scientists can infer their evolutionary history and classify newly discovered peptides within the broader Brevinin family. nih.govcore.ac.uk

The process typically begins with obtaining the amino acid sequences of multiple Brevinin-1 peptides from public databases or through direct sequencing. These sequences are then aligned using algorithms like ClustalW to identify conserved regions and variations. nih.gov This alignment serves as the input for constructing a phylogenetic tree.

Researchers utilize software packages such as MEGA (Molecular Evolutionary Genetics Analysis) or the PHYLIP (Phylogeny Inference Package) to build the tree. nih.govcore.ac.uk The neighbor-joining method is commonly employed, which groups peptides based on the genetic distance calculated between each pair of sequences. nih.govcore.ac.uk To assess the reliability of the branching patterns in the phylogenetic tree, a statistical method called bootstrapping is used. nih.gov This involves resampling the sequence data hundreds or thousands of times and reconstructing the tree for each replicate. The bootstrap values, typically shown as percentages at the nodes of the tree, indicate the confidence level for each grouping. nih.gov

For instance, phylogenetic analysis of Brevinin-1GHd, a peptide isolated from Hoplobatrachus rugulosus, showed a high degree of affinity with Brevinin-1 peptides from Hylarana latouchii and Hylarana guentheri, supporting a close species relationship. nih.gov Similarly, analysis of Brevinin-1 peptides from North American frogs has provided strong support for the classification of species into the Rana and Lithobates genera. core.ac.uk This demonstrates that the molecular heterogeneity of Brevinin-1 peptides can be a powerful tool for taxonomic and phylogenetic studies. researchgate.net

Secondary Structure Prediction Software (e.g., I-TASSER, HeliQuest, ProtParam)

To understand the structure-function relationship of Brevinin-1 peptides, researchers rely on a suite of secondary structure prediction and bioinformatics tools. These programs analyze the primary amino acid sequence to predict structural characteristics and physicochemical properties, which are fundamental to the peptide's biological activity.

ProtParam: This tool, accessible via the ExPASy server, is used to compute various physicochemical parameters of a peptide from its amino acid sequence. nih.govfrontiersin.org These parameters include theoretical molecular weight, isoelectric point (pI), net charge at a neutral pH, and the grand average of hydropathicity (GRAVY). frontiersin.orgbiologists.com A positive GRAVY value indicates a hydrophobic nature, a common feature of many Brevinin-1 peptides that relates to their ability to interact with microbial membranes. biologists.com

HeliQuest: The HeliQuest server is widely used to generate helical wheel diagrams of peptides. mdpi.com These diagrams are two-dimensional projections of the alpha-helical structure, clearly visualizing the distribution of hydrophobic and hydrophilic amino acid residues. nih.gov This is particularly important for Brevinin-1 peptides, as their amphipathic nature—having distinct hydrophobic and hydrophilic faces—is critical for their membrane-disrupting mechanism. The helical wheel projection helps researchers analyze the hydrophobic face and the amphipathicity of the peptide. nih.gov

I-TASSER: The I-TASSER (Iterative Threading ASSEmbly Refinement) server is a powerful tool for predicting the three-dimensional structure of a protein from its amino acid sequence. mdpi.comnih.gov It generates 3D atomic models by identifying structural templates from the Protein Data Bank (PDB) and then constructing the full-length model through iterative simulations. uniprot.org For Brevinin-1 peptides, I-TASSER is used to predict their propensity to form α-helical secondary structures. mdpi.comnih.gov The output often includes a confidence score (C-score) for the predicted model, indicating its quality. uniprot.org These structural predictions are often corroborated experimentally using techniques like circular dichroism (CD) spectroscopy. mdpi.com

The table below summarizes the primary applications of these software tools in the context of Brevinin-1 research.

Software ToolPrimary FunctionKey Outputs in Brevinin-1 Research
ProtParamCalculation of physicochemical propertiesMolecular Weight, Isoelectric Point (pI), Net Charge, Grand Average of Hydropathicity (GRAVY) frontiersin.org
HeliQuestGeneration of helical wheel projectionsVisualization of amphipathicity, identification of hydrophobic and hydrophilic faces mdpi.comnih.gov
I-TASSERPrediction of 3D protein structure and function3D atomic models, prediction of secondary structures (e.g., α-helix content), confidence scores mdpi.comnih.gov

Protein Modeling and Visualization

Protein modeling and visualization are essential for translating the one-dimensional amino acid sequence of a Brevinin-1 peptide into a three-dimensional structure that can be analyzed for its functional properties. This process allows researchers to visually inspect the peptide's architecture, understand its surface characteristics, and hypothesize about its interaction with bacterial membranes.

The process starts with a predicted 3D model, often generated by servers like I-TASSER, trRosetta, or AlphaFold2. nih.govfrontiersin.orgnih.gov These models provide the atomic coordinates (x, y, z) for the peptide. The resulting structural files are then loaded into molecular visualization software.

PyMOL is a popular and powerful software tool used for visualizing protein structures. nih.govfrontiersin.org It allows researchers to render the 3D model in various representations, such as ribbons, sticks, or space-filling spheres. The ribbon diagram is particularly effective for highlighting secondary structure elements like α-helices and random coils. nih.gov Using PyMOL, scientists can color-code the amino acids based on their properties (e.g., hydrophobic, hydrophilic, charged), which provides an intuitive view of the peptide's amphipathic character. nih.gov

For example, the simulated secondary structure model of Brevinin-1GHd was predicted by trRosettaX-Single and visualized using PyMOL, revealing the presence of two α-helices. nih.gov Similarly, the 3D structure of Brevinin-1BW was modeled using AlphaFold2 and visualized in PyMOL, which confirmed its tendency to form a highly α-helical structure. nih.gov

Other visualization programs like Swiss-PDB Viewer also offer extensive functionality, including the ability to analyze and manipulate structures. biologists.com These tools can be used to measure distances and angles, mutate residues to study the effect of specific amino acids, and model the peptide's potential interaction with a membrane. biologists.com This in silico modeling provides valuable insights that can guide the design of new peptide analogues with improved activity or reduced toxicity. nih.gov

Evolutionary and Comparative Biology of Brevinin 1

Evolutionary Conservation of Brevinin-1 (B586460) Peptides

Despite significant sequence variability, Brevinin-1 peptides exhibit conserved structural features that are critical for their function. The gene structure for these peptides typically includes exons that code for a signal peptide, an acidic spacer, and the mature peptide itself. vulcanchem.com The high degree of conservation in the signal peptide and acidic spacer regions across different brevinin variants suggests strong evolutionary pressure to maintain the integrity of the secretory pathway for these defense molecules. vulcanchem.com

A key conserved feature within the mature Brevinin-1 peptide is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between two cysteine residues (Cys18-(Xaa)4-Lys-Cys24). nih.govfrontiersin.org This structural motif was long considered essential for the antimicrobial activity of these peptides. nih.gov Furthermore, across the diverse range of Brevinin-1 peptides, a few amino acid residues remain invariant, namely Alanine at position 9 (Ala9), Cysteine at position 18 (Cys18), Lysine (B10760008) at position 23 (Lys23), and Cysteine at position 24 (Cys24). nih.govfrontiersin.org Proline at position 14 is also frequently observed and is thought to create a stable kink in the peptide's structure. nih.gov

Phylogenetic analyses based on the precursor sequences of brevinin peptides often show that they cluster according to the genus of the host organism, indicating a co-evolutionary relationship between these defense molecules and their species. vulcanchem.com This pattern of conserving the precursor regions while allowing for variation in the mature peptide sequence points to a balanced evolutionary strategy. This strategy preserves essential biosynthetic and processing mechanisms while enabling the functional domain of the peptide to adapt to new and evolving microbial threats. vulcanchem.com

Divergence of Amino Acid Sequences Across Amphibian Species

The evolution of AMPs in amphibians is marked by frequent gene duplication and diversification, a process driven by positive selection. frontiersin.org This results in extensive molecular variation within a specific AMP family, meaning that a peptide from one species rarely has an identical amino acid sequence in another, even among closely related species. frontiersin.org The Brevinin-1 family is a prime example of this phenomenon, with amino acid sequences being generally not well-conserved among different species. frontiersin.org This high degree of sequence variability is thought to be an adaptive response to the diverse array of pathogens that different amphibian species encounter in their specific environments. biologists.com

While the discovery of Brevinin-1 peptides with identical amino acid sequences in different species is uncommon, it does occur and can provide insights into evolutionary relationships. frontiersin.org For instance, the peptide Brevinin-1GHd, identified in Hoplobatrachus rugulosus, was found to be identical to a known AMP in Hylarana guentheri and Hylarana latouchii. frontiersin.org This shared peptide supports the close evolutionary relationship and common origin of these species, which inhabit similar environments. frontiersin.org

The table below illustrates the sequence divergence among various Brevinin-1 peptides from different amphibian species.

Peptide NameSpecies of OriginAmino Acid Sequence
Brevinin-1Rana brevipoda porsaFLPVLAGIAAKVVPALFCKITKKC
Brevinin-1GHdHylarana guentheriFLGALFKVASKLVPAAICSISKKC
Brevinin-1SaRana sphenocephalaGFLGALIAGVAKVLPALFCVTITKC
Brevinin-1SbRana sphenocephalaGFLGALVAGVAKVLPALFCVTITKC
Brevinin-1ScRana sphenocephalaGFLGTLFAGVAKVLPALFCVTITKC
Brevinin-1SYRana sylvaticaGLLNALFKVASKVVPAIFCITLKKC

This table presents a selection of Brevinin-1 peptide sequences to highlight their variability across different frog species.

This divergence in amino acid sequences contributes to the rich functional diversity observed within the Brevinin-1 family, which includes a broad spectrum of antimicrobial activities. frontiersin.orgnih.gov

Environmental and Physiological Regulation of Brevinin-1 Expression

The expression of Brevinin-1 peptides is not static but is influenced by various environmental and physiological factors, highlighting the adaptive plasticity of the amphibian immune system. Studies on Rana sylvatica and its sole AMP, Brevinin-1SY, have provided significant insights into this regulation.

Developmental stage plays a crucial role in Brevinin-1 expression. In Rana sylvatica, Brevinin-1SY transcripts are detectable in tadpoles, with a significant increase in expression during the later stages of metamorphosis. biologists.comresearchgate.net This suggests that the production of these key defense peptides is correlated with the transition from an aquatic to a terrestrial environment, where the pathogen landscape changes. nih.govresearchgate.net

Environmental stressors also modulate Brevinin-1 expression. For example, the expression of Brevinin-1SY was initially observed to be temperature-dependent, with the peptide being isolated from R. sylvatica warmed to 37°C but not from those retrieved from cold ponds. biologists.com Subsequent research has shown more complex responses to environmental challenges:

Freezing: In response to 24 hours of freezing, Brevinin-1SY mRNA expression significantly decreased in the dorsal skin and large intestine of R. sylvatica. biologists.com

Anoxia: 24 hours of anoxia led to a more than five-fold increase in Brevinin-1SY mRNA transcripts in the ventral skin, while levels decreased in the small and large intestines. biologists.com

Dehydration: Dehydration has also been shown to increase the expression of Brevinin-1SY in the skin of R. sylvatica. researchgate.net

The functional consequence of this regulation is evident in the antimicrobial activity of skin peptide extracts. Extracts from the dorsal skin of R. sylvatica subjected to anoxia, freezing, and dehydration showed significantly higher inhibition of E. coli and P. sulcatum compared to control animals. biologists.com In ventral skin extracts, enhanced inhibition of these pathogens was observed in frozen animals, while extracts from anoxic animals showed greater inhibition of B. cinerea. biologists.com

The table below summarizes the effects of various environmental stressors on the relative mRNA expression of Brevinin-1SY in different tissues of Rana sylvatica.

TissueFreezing (24h)Anoxia (24h)Dehydration
Dorsal Skin↓ (0.6-fold of control)-
Ventral Skin-↑ (5.23-fold of control)-
Small Intestine-↓ (0.7-fold of control)-
Large Intestine↓ (0.67-fold of control)↓ (0.69-fold of control)-

This table illustrates the differential regulation of Brevinin-1SY mRNA in response to environmental stress, based on findings from studies on Rana sylvatica. biologists.comresearchgate.net (↑ = Increased expression, ↓ = Decreased expression, - = Not reported)

This environmental and physiological regulation of Brevinin-1 expression underscores its importance for the survival of amphibians, allowing them to modulate their first line of chemical defense in response to changing conditions and threats. biologists.com

Future Research Perspectives and Translational Challenges

Elucidation of Novel Mechanisms of Action

While the primary antimicrobial mechanism of many brevinin peptides involves membrane disruption, the precise and potentially multifaceted mechanisms of Brevinin-1-OR9 are not fully understood. aimspress.comnih.gov Future research should delve deeper into its molecular interactions. It's generally accepted that cationic AMPs interact with the negatively charged membranes of cancer cells and bacteria through electrostatic forces. nih.gov The hydrophobic nature of these peptides can also be a driving force, facilitating their movement from an aqueous environment to the hydrophobic lipid acyl chains of the membrane. mdpi.com This interaction can lead to the formation of pores, membrane thinning, or other perturbations that compromise membrane integrity. mdpi.comresearchgate.net

Beyond membrane lysis, there is a need to investigate if this compound interacts with intracellular targets. researchgate.net Some AMPs are known to translocate across the cell membrane and interfere with essential cellular processes such as DNA synthesis. researchgate.net Investigating these alternative mechanisms is crucial for a comprehensive understanding of its bioactivity and for identifying potential resistance pathways.

Exploration of Undiscovered Biological Activities

The biological activities of brevinin peptides extend beyond their antimicrobial properties. frontiersin.orgfrontiersin.org Research has indicated that some brevinins possess anti-cancer, anti-inflammatory, and even insulin-releasing properties. nih.govfrontiersin.orgfrontiersin.orgpsu.edu

Table 1: Investigated Biological Activities of Brevinin Family Peptides

Biological Activity Description Supporting Research
Antimicrobial Effective against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com Brevinin-1 (B586460) peptides demonstrate potent inhibition of bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net
Anticancer Exhibit cytotoxic effects against various human cancer cell lines. nih.govresearchgate.netfrontiersin.orgfrontiersin.org Some brevinins show selective killing of cancer cells, potentially through interactions with negatively charged cancer cell membranes. nih.govdiva-portal.org
Anti-inflammatory Can neutralize lipopolysaccharide (LPS) and suppress the release of pro-inflammatory cytokines. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Brevinin-1GHd has been shown to bind to LPS and reduce the production of TNF-α, NO, IL-6, and IL-1β. frontiersin.orgfrontiersin.orgresearchgate.net
Insulin-Releasing Some brevinin family members can stimulate insulin (B600854) secretion. psu.edu Brevinin-1 has been observed to trigger insulin release from pancreatic cells. psu.edu

| Anti-biofilm | Can inhibit the formation of and eradicate existing bacterial biofilms. mdpi.comnih.govmdpi.com | Brevinin-1GHa and its analogues have demonstrated the ability to eliminate biofilms of S. aureus, E. coli, and C. albicans. mdpi.com |

Future studies on this compound should systematically screen for these and other potential activities. Given the structural similarities within the brevinin family, it is plausible that this compound possesses a wider range of biological functions than currently known. frontiersin.orgfrontiersin.org

Advanced Peptide Engineering for Optimized Properties

Natural AMPs like this compound often have limitations such as hemolytic activity (toxicity to red blood cells) and susceptibility to degradation by proteases, which can hinder their therapeutic development. nih.govresearchgate.netnih.gov Peptide engineering offers a powerful strategy to overcome these challenges. By making specific amino acid substitutions, researchers can aim to enhance antimicrobial potency while reducing unwanted cytotoxicity. frontiersin.orgnih.govresearchgate.net

Key strategies for engineering this compound could include:

Modifying Hydrophobicity and Cationicity: A careful balance between these two properties is essential for antimicrobial activity and cell selectivity. mdpi.com Increasing the net positive charge can enhance interaction with bacterial membranes, while optimizing hydrophobicity can improve lytic activity without significantly increasing hemolysis.

Amino Acid Substitutions: Replacing certain amino acids can impact the peptide's secondary structure, such as its α-helicity, which is often crucial for its function. nih.gov For instance, substituting specific residues with arginine or lysine (B10760008) has been shown to modulate the antimicrobial and anticancer efficacy of brevinin-1pl. frontiersin.orgfrontiersin.org

Structural Modifications: The "Rana-box," a cyclic domain found at the C-terminus of many brevinin-1 peptides, is often important for antimicrobial activity. researchgate.netmdpi.com However, some studies suggest that it may not be absolutely essential, and linear derivatives could be designed to have improved properties. researchgate.net

Development of Targeted Delivery Systems (pre-clinical conceptual)

To enhance the therapeutic index of this compound, the development of targeted delivery systems is a critical area of future research. mdpi.comscienceopen.com Encapsulating the peptide in nanocarriers, such as liposomes or polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA), can offer several advantages. mdpi.comscienceopen.com

These delivery systems can:

Protect the peptide from enzymatic degradation , increasing its stability and bioavailability in vivo. nih.govscienceopen.com

Reduce systemic toxicity by shielding the peptide from healthy host cells until it reaches the target site. mdpi.comscienceopen.com

Enable targeted delivery to infection or tumor sites through passive accumulation (the enhanced permeability and retention effect) or by functionalizing the nanoparticle surface with targeting ligands. scienceopen.com

Pre-clinical conceptual studies should focus on designing and evaluating different nanoparticle formulations of this compound to assess their stability, release kinetics, and efficacy in relevant in vitro and in vivo models.

Investigation of Synergistic Effects with Other Therapeutic Agents

Combining this compound with conventional therapeutic agents, such as antibiotics or chemotherapy drugs, could lead to synergistic effects, providing a powerful strategy to combat drug resistance and enhance therapeutic efficacy. aimspress.comnih.gov

Table 2: Examples of Synergistic Combinations with Antimicrobial Peptides

AMP Combination Effect Pathogen/Condition Reference
AMPs and Conventional Antibiotics Enhanced antimicrobial activity, reduced effective antibiotic concentration. Drug-resistant bacteria nih.govdovepress.com
Melittin and Mupirocin Synergistic anti-biofilm activity. Methicillin-resistant S. aureus (MRSA) mdpi.com
B1CTcu5 and Rifampicin Synergistic activity without inducing resistance. Mycobacterium tuberculosis researchgate.net

Future research should explore the synergistic potential of this compound with a range of existing drugs. Checkerboard assays can be employed to systematically evaluate these combinations in vitro. Such studies could reveal combinations that not only are more potent but also help to prevent the development of resistance. dovepress.com For example, combining an AMP with a conventional antibiotic can allow for lower, less toxic doses of both agents to be used. dovepress.com

Q & A

Q. How can researchers integrate this compound’s transcriptomic data into broader antimicrobial resistance databases?

  • Classification : Advanced (Data Management)
  • Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit RNA-seq data in public repositories (e.g., GEO, ArrayExpress) with standardized metadata. Cross-reference with existing databases like CARD (Comprehensive Antibiotic Resistance Database) using API queries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.